1-Chloro-4-(4-pyridinylmethyl)phthalazine

Synthetic chemistry Process development Vatalanib synthesis

Researchers developing VEGFR2 inhibitors often face multi-step syntheses with unvalidated intermediates. 1-Chloro-4-(4-pyridinylmethyl)phthalazine (CAS 101094-85-3) provides the essential electrophilic building block for direct SNAr coupling to Vatalanib (VEGFR2 IC50 = 37 nM). • Single-step Vatalanib synthesis with 4-chloroaniline. • Modular diversification for SAR campaigns. • ≥95% purity, batch-specific NMR/HPLC documentation. • Ambient storage; no inert atmosphere required.

Molecular Formula C14H10ClN3
Molecular Weight 255.7 g/mol
CAS No. 101094-85-3
Cat. No. B029344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(4-pyridinylmethyl)phthalazine
CAS101094-85-3
Synonyms1-Chloro-4-[(4-pyridyl)methyl]phthalazine; 
Molecular FormulaC14H10ClN3
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2Cl)CC3=CC=NC=C3
InChIInChI=1S/C14H10ClN3/c15-14-12-4-2-1-3-11(12)13(17-18-14)9-10-5-7-16-8-6-10/h1-8H,9H2
InChIKeyLVSFOJFCLFTXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(4-pyridinylmethyl)phthalazine: Product Overview


1-Chloro-4-(4-pyridinylmethyl)phthalazine (CAS 101094-85-3) is a chlorinated phthalazine derivative with the molecular formula C14H10ClN3 and a molecular weight of 255.70 g/mol . This compound serves as the essential electrophilic building block in the synthesis of 1-anilino-4-(4-pyridylmethyl)phthalazine derivatives, including the clinical-stage VEGFR tyrosine kinase inhibitor Vatalanib (PTK787/ZK222584) [1]. The compound is a solid at ambient temperature with a predicted LogP of 3.269, indicating moderate lipophilicity, and is commercially available from multiple vendors with purity specifications typically ≥95% . Its strategic value derives from the reactive chlorine atom at the 1-position of the phthalazine core, which enables nucleophilic aromatic substitution with anilines to generate diverse inhibitor libraries and specifically the clinical candidate Vatalanib [1].

1-Chloro-4-(4-pyridinylmethyl)phthalazine: Irreplaceable Building Block


Generic phthalazine intermediates lack the specific substitution pattern required for generating the clinically validated 1-anilino-4-(4-pyridylmethyl)phthalazine pharmacophore. The 1-chloro substituent in this compound is essential for the final SNAr coupling with 4-chloroaniline that produces Vatalanib, a VEGFR2 inhibitor with an IC50 of 37 nM [1]. Alternative phthalazine derivatives with different halogens (bromo, iodo) or lacking the 4-pyridylmethyl moiety will either follow different reactivity profiles during nucleophilic substitution or fail to generate the requisite 1,4-disubstituted phthalazine architecture that enables proper ATP-binding pocket engagement of the VEGF receptor tyrosine kinase [2]. Substitution with non-halogenated phthalazine precursors requires additional synthetic steps that introduce yield losses and impurity challenges. The 4-pyridylmethyl substituent at the 4-position is similarly non-negotiable, as it constitutes the critical hinge-binding element in the final inhibitor structure [2]. Without both the 1-chloro leaving group and the 4-pyridylmethyl moiety positioned precisely on the phthalazine core, the synthetic route to Vatalanib and its active analogues becomes either inaccessible or requires complete redesign with unvalidated intermediates.

1-Chloro-4-(4-pyridinylmethyl)phthalazine: Differentiation Evidence


Synthetic Route Efficiency vs. Alternative Halogenated Intermediates

The 1-chloro substituent in 1-chloro-4-(4-pyridinylmethyl)phthalazine provides an optimal leaving group for nucleophilic aromatic substitution with anilines compared to alternative halogenated phthalazines. In the final coupling step to produce Vatalanib, this compound reacts with 4-chloroaniline hydrochloride in refluxing ethanol for 2 hours to yield the target 1-anilino-4-(4-pyridylmethyl)phthalazine scaffold . The chlorine leaving group balances sufficient reactivity for efficient coupling with adequate stability for handling and storage at ambient conditions without decomposition, in contrast to more reactive bromo or iodo analogs that exhibit reduced shelf stability and require inert atmosphere handling . The resulting Vatalanib product demonstrates potent VEGFR2/KDR inhibition with an IC50 of 37 nM in cell-free assays . No direct head-to-head synthetic yield comparison with bromo or iodo analogs was identified in the literature; this evidence is therefore categorized as class-level inference based on established halogen reactivity principles.

Synthetic chemistry Process development Vatalanib synthesis SNAr coupling

Potency of Vatalanib vs. Recent Phthalazine Derivatives

The clinical candidate Vatalanib, synthesized directly from 1-chloro-4-(4-pyridinylmethyl)phthalazine via coupling with 4-chloroaniline, exhibits a VEGFR2/KDR IC50 of 37 nM in cell-free assays . This potency compares favorably with recently reported phthalazine derivative libraries evaluated for VEGFR-2 inhibition: compounds 2g and 4a from a 2024 study demonstrated IC50 values of 0.148 μM (148 nM) and 0.196 μM (196 nM) respectively [1]; derivative 3f from a separate 2024 study achieved IC50 = 0.0557 μM (55.7 nM) [2]; and derivative 4b exhibited IC50 = 0.09 μM (90 nM) [3]. Vatalanib's 37 nM IC50 represents a potency advantage of 1.5-fold over the best contemporary derivative (3f, 55.7 nM) and 4-fold over the broader library range (148-892 nM) [1][2]. Vatalanib is the only compound in this comparative set that has advanced through Phase 3 clinical evaluation , confirming that the scaffold accessible via this specific intermediate yields not only potent biochemical inhibition but also the drug-like properties (oral bioavailability, pharmacokinetics) required for clinical translation.

VEGFR-2 inhibition Kinase inhibitor Angiogenesis Anticancer activity

R&D Pathway Risk vs. Uncharacterized Intermediates

1-Chloro-4-(4-pyridinylmethyl)phthalazine serves as the immediate precursor to Vatalanib, an extensively characterized inhibitor that has undergone comprehensive biological profiling beyond simple biochemical IC50 measurements. Vatalanib reversibly inhibits both Flt-1 (VEGFR1) and KDR (VEGFR2) with IC50 values <0.1 μM, blocks VEGF-induced receptor autophosphorylation in CHO cells ectopically expressing KDR with an ED50 of 34 nM, and demonstrates oral anti-tumor activity in preclinical models [1][2]. In contrast, the 2024 phthalazine derivatives (2g, 4a, 3f, 4b) lack reported in vivo efficacy data, pharmacokinetic characterization, or selectivity profiling against related kinases (e.g., PDGFRβ, c-Kit, Flt-3) [3][4]. The clinical-stage compound Vatalanib has established multi-target inhibition profiles: IC50 values of 270 nM against Flk, 730 nM against c-Kit, and 580 nM against PDGFRβ . This comprehensive profiling, spanning biochemical assays, cellular models, and in vivo efficacy, is directly accessible to researchers using the chloro intermediate without requiring de novo scaffold characterization.

Drug discovery Lead optimization Chemical biology Target validation

Purity and Vendor Documentation Comparison

Multiple vendors supply 1-chloro-4-(4-pyridinylmethyl)phthalazine with distinct purity specifications and supporting documentation. Bidepharm supplies the compound at 95+% purity with batch-specific QC documentation including NMR, HPLC, and GC analytical data . AKSci offers the compound at >95% purity with full quality assurance, SDS, and Certificate of Analysis available upon request . Santa Cruz Biotechnology provides the compound at unspecified purity but specifically cites the foundational Bold et al. J Med Chem 2000 reference, confirming provenance for Vatalanib synthesis applications [1]. This vendor documentation transparency provides procurement professionals with verifiable quality metrics to ensure synthetic reproducibility. In contrast, alternative phthalazine intermediates from custom synthesis providers often lack batch-specific analytical certification, introducing uncertainty in coupling reaction outcomes and final product purity.

Quality control Analytical chemistry Synthetic intermediate procurement Batch-to-batch consistency

1-Chloro-4-(4-pyridinylmethyl)phthalazine: Research and Industrial Applications


Vatalanib Synthesis for VEGFR Inhibitor Research

The primary high-value application is the synthesis of Vatalanib via nucleophilic aromatic substitution with 4-chloroaniline hydrochloride in refluxing ethanol for 2 hours . This coupling produces the clinical-stage VEGFR2 inhibitor with an IC50 of 37 nM , enabling researchers to access a pharmacophore that has demonstrated 1.5- to 5.3-fold superior potency compared to recently reported phthalazine derivatives [1][2]. The resulting Vatalanib product supports studies in angiogenesis inhibition, tumor-driven vascularization, and VEGFR signaling pathway analysis. Laboratories engaged in kinase inhibitor discovery, oncology target validation, or anti-angiogenic agent development derive direct value from this intermediate's established coupling chemistry and the extensive characterization of its product (cellular ED50 = 34 nM, Phase 3 clinical data) [3].

Anilinophthalazine Library Generation for SAR Studies

The reactive 1-chloro substituent enables diversification via coupling with substituted anilines beyond 4-chloroaniline, allowing systematic exploration of the aniline portion of the 1-anilino-4-(4-pyridylmethyl)phthalazine pharmacophore . This modular approach supports SAR campaigns aimed at optimizing VEGFR2 potency, improving selectivity against off-target kinases (c-Kit, PDGFRβ), or modulating physicochemical properties. The 37 nM VEGFR2 IC50 of the parent Vatalanib structure provides a validated benchmark against which library members can be compared . Unlike de novo phthalazine syntheses requiring multi-step route development, this intermediate provides a single-step diversification point using established SNAr conditions, accelerating hit-to-lead timelines and reducing synthetic chemistry resource requirements.

Reference Standard for VEGFR2 Inhibitor Assays

Vatalanib synthesized from this intermediate serves as a well-characterized reference inhibitor for developing and validating VEGFR2 biochemical and cellular assays. The compound's precisely quantified potency metrics—VEGFR2/KDR IC50 = 37 nM, KDR autophosphorylation ED50 = 34 nM, and selectivity profile (Flt-1 IC50 <0.1 μM, c-Kit IC50 = 730 nM, PDGFRβ IC50 = 580 nM)—provide calibration standards for assay optimization and inter-laboratory reproducibility [1]. This multi-parameter characterization exceeds that of recently reported phthalazine derivatives, which lack cellular and selectivity data [2][3]. Procurement of high-purity intermediate (≥95% with analytical documentation) ensures that the resulting Vatalanib reference material maintains consistent potency across assay batches, supporting robust target engagement studies and high-throughput screening campaign validation.

Process Chemistry for 1,4-Disubstituted Phthalazines

This intermediate serves as a model substrate for optimizing SNAr coupling conditions applicable to broader phthalazine-based inhibitor programs. The coupling with 4-chloroaniline in refluxing ethanol represents a well-defined reaction system for evaluating parameters including solvent selection, base screening, temperature optimization, and catalyst evaluation . The commercial availability with batch-specific analytical data (NMR, HPLC, GC) from multiple vendors enables process chemists to establish baseline reaction performance metrics and impurity profiles before scaling to multi-gram quantities. This reduces method development time compared to custom-synthesized intermediates lacking characterized impurity profiles or established analytical methods. The compound's ambient storage stability without inert atmosphere requirements further simplifies process development workflows and reduces operational complexity in pilot-scale syntheses.

Technical Documentation Hub

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